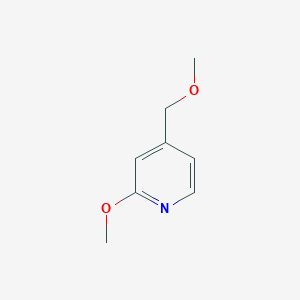
2-Methoxy-4-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a methoxymethyl group (-CH2OCH3) at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methoxymethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds via electrophilic aromatic substitution, where the methoxymethyl group is introduced through the reaction of formaldehyde with the methoxy group, followed by methylation with methanol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions
2-Methoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxy and methoxymethyl groups to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-4-(methoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Lacks the methoxymethyl group at the 4-position.
4-Methoxypyridine: Lacks the methoxy group at the 2-position.
2-Methoxy-4-methylpyridine: Contains a methyl group instead of a methoxymethyl group at the 4-position.
Uniqueness
2-Methoxy-4-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-methoxy-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-9-8(5-7)11-2/h3-5H,6H2,1-2H3 |
InChIキー |
XRYHOQKUYVORQQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




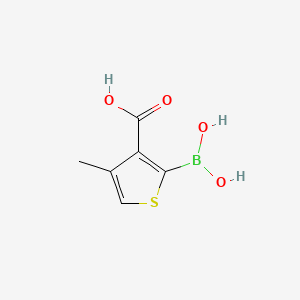
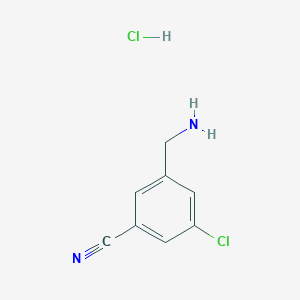
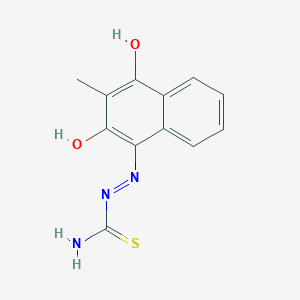
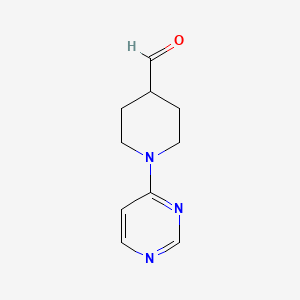
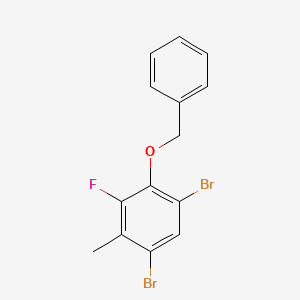
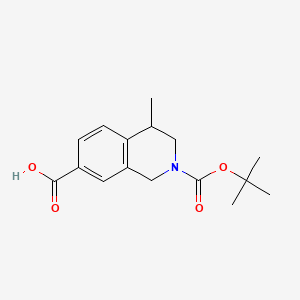
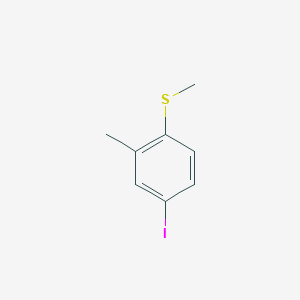
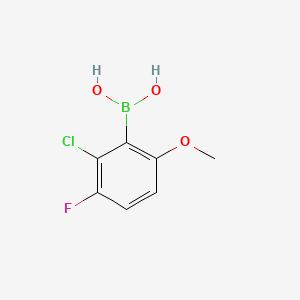

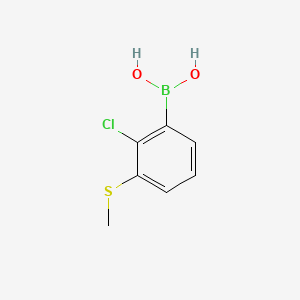
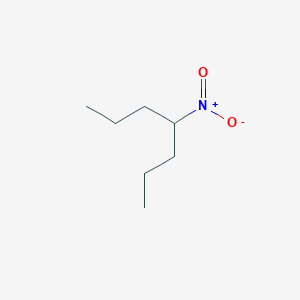
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
